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Compound of Interest

Compound Name:
2,3,5,6-Tetramethyl-N-(4-

pyridinyl)benzamide

CAS No.: 739308-69-1

Cat. No.: B15367526

Get Quote

Executive Summary & Rationale
The Clinical & Agricultural Challenge: The rapid emergence of multidrug-resistant fungal

pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has rendered standard

monotherapies increasingly ineffective. Traditional azoles target Lanosterol 14α-demethylase

(CYP51), but mutations in the ERG11 gene often compromise their binding affinity.

The Benzamide-Triazole Solution: This guide analyzes a novel class of hybrid antifungals:

Benzamide derivatives containing a triazole moiety. By fusing the robust ergosterol-inhibiting

capacity of the triazole ring with the pharmacokinetically favorable benzamide scaffold, these

derivatives exhibit a dual-mode of action—targeting both membrane integrity and mitochondrial

function—offering a superior resistance profile compared to legacy azoles like Fluconazole.

Chemical Architecture & Design Strategy
The structural logic behind these derivatives relies on pharmacophore hybridization. The

design typically involves three critical domains:
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The Triazole Head: Binds to the heme iron of CYP51.

The Benzamide Tail: Provides lipophilicity and specific steric interactions within the

hydrophobic access channel of the enzyme.

The Linker: Often a hydroxy-substituted alkyl chain (e.g., 2-hydroxy-3,3-dimethylbutyl) that

mimics the transition state of lanosterol.

Structure-Activity Relationship (SAR) Landscape
The following diagram summarizes the critical substitution patterns that dictate antifungal

potency.
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Figure 1: SAR Optimization Map.Halogenation of the benzamide ring significantly enhances

lipophilicity and binding affinity, while electron-donating groups reduce efficacy.
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Comparative Performance Analysis
The following data compares specific benzamide-triazole derivatives (e.g., Compound 6h, TPB)

against industry standards (Fluconazole, Myclobutanil).

Table 1: Comparative Antifungal Potency (In Vitro)
Data synthesized from recent high-impact studies [1, 5].

Compound
Target
Organism

Metric Value (µg/mL)
Relative
Potency vs.
Standard

Compound 6h

(Benzamide

deriv.)[1]

Alternaria

alternata
EC50 1.77

3.5x more potent

than

Myclobutanil (6.

[1][2]23)

Compound 6k

(Benzamide

deriv.)[1]

Magnaporthe

grisea
Inhibition % 97%

Superior to

Myclobutanil

(85%)

TPB

(Benzamido-

benzoate)

G. graminis

(Wheat Take-all)
EC50 0.85

Significantly

higher than

Triadimefon

Fluconazole

(Standard)

Candida albicans

(Resistant)
MIC >64.0

Ineffective

(Resistance

Baseline)

Benzimidazole-

Triazole 6b
Candida glabrata MIC 0.97

Superior to

Voriconazole

Key Insight: Benzamide derivatives demonstrate a broader spectrum of activity, particularly

against phytopathogenic fungi where traditional azoles show reduced efficacy. The "Compound

6h" series specifically outperforms commercial fungicides in limiting mycelial growth.

Mechanism of Action: The Dual-Target Hypothesis
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Unlike standard azoles which act solely as fungistatic agents via CYP51 inhibition, advanced

benzamide derivatives (like TPB) exhibit a fungicidal dual-mechanism.

Primary Target: Inhibition of Lanosterol 14α-demethylase (ERG11/CYP51), blocking

ergosterol biosynthesis.[3]

Secondary Target: Disruption of Adenine Nucleotide Translocase (ANT) in mitochondria,

leading to ROS accumulation and ATP depletion.[4]
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Figure 2: Dual-Target Mechanism.Benzamide derivatives induce cell death via simultaneous

membrane failure and mitochondrial bioenergetic collapse.

Experimental Protocols
To validate the efficacy of these derivatives, the following self-validating protocols are

recommended.

Protocol A: Chemical Synthesis (General Amidation)
Objective: To couple the benzoyl chloride with the triazole-amine intermediate.

Reagents: Substituted benzoyl chloride (1.0 eq), Triazole-amine intermediate (1.0 eq),

Triethylamine (TEA, 1.2 eq).

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Procedure:

Dissolve amine in DCM at 0°C.

Add TEA dropwise.

Add benzoyl chloride slowly to prevent exotherm.

Stir at Room Temperature (RT) for 4–6 hours.

Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance

of the starting amine spot indicates completion.

Purification: Wash with NaHCO3 (sat), dry over Na2SO4, and recrystallize from Ethanol.

Protocol B: Broth Microdilution Assay (MIC
Determination)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

Inoculum Prep: Adjust fungal suspension to
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to

CFU/mL in RPMI 1640 medium (buffered with MOPS).

Plate Setup: Use 96-well flat-bottom plates.

Dilution: Perform serial 2-fold dilutions of the benzamide derivative (Range: 64 µg/mL to

0.125 µg/mL).

Control A: Growth Control (Media + Fungi + Solvent).

Control B: Sterility Control (Media only).

Standard: Fluconazole.[3][5][6][7]

Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear)

compared to the growth control.

Conclusion
Benzamide derivatives containing a triazole moiety represent a significant evolution in

antifungal pharmacochemistry.[1] By leveraging the ortho/para-halogenated benzamide

scaffold, researchers can achieve superior potency against resistant strains compared to

commercial standards. The identification of mitochondrial ANT as a secondary target for

derivatives like TPB suggests these compounds may bypass traditional CYP51-based

resistance mechanisms, making them prime candidates for next-generation fungicide

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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